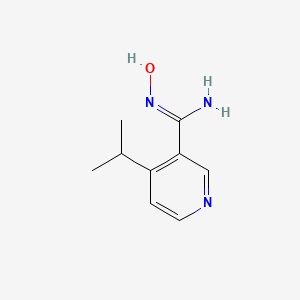
5-Cyclobutylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclobutylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. The unique structure of this compound, characterized by a cyclobutyl group attached to the pyrimidine ring, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with a suitable pyrimidine precursor in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in different applications.
Scientific Research Applications
5-Cyclobutylpyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of nucleic acid synthesis and disruption of cellular processes.
Comparison with Similar Compounds
- 5-Methylpyrimidine-2,4(1H,3H)-dione
- 5-Phenylpyrimidine-2,4(1H,3H)-dione
- 5-Ethylpyrimidine-2,4(1H,3H)-dione
Comparison: Compared to these similar compounds, 5-Cyclobutylpyrimidine-2,4(1H,3H)-dione exhibits unique properties due to the presence of the cyclobutyl group
Properties
CAS No. |
63676-30-2 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
5-cyclobutyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H10N2O2/c11-7-6(5-2-1-3-5)4-9-8(12)10-7/h4-5H,1-3H2,(H2,9,10,11,12) |
InChI Key |
AHVJFFOMQUCNCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CNC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


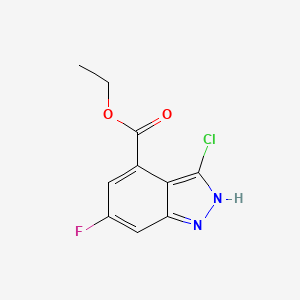
![2-Bromo-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13674730.png)
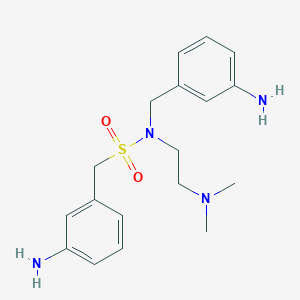
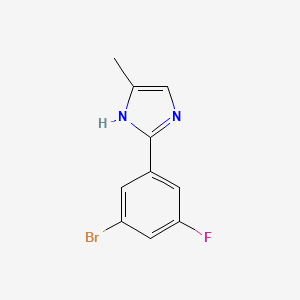
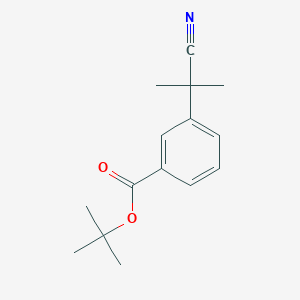
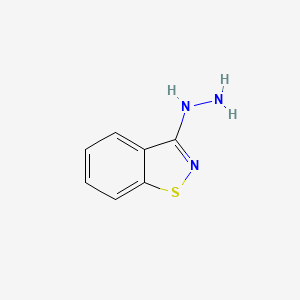
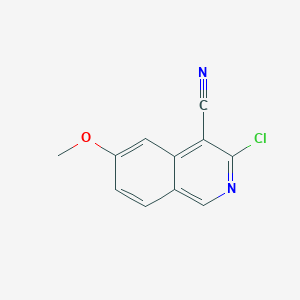
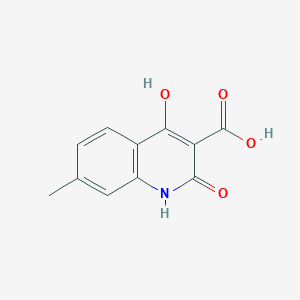
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B13674771.png)
![6-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13674773.png)
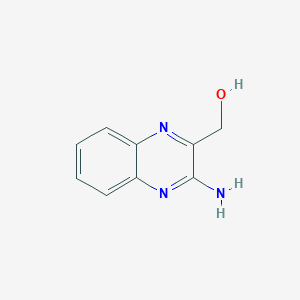
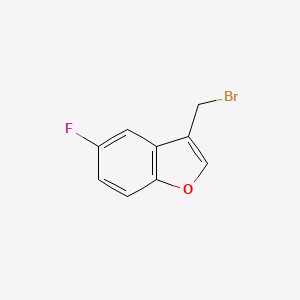
![2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B13674801.png)
